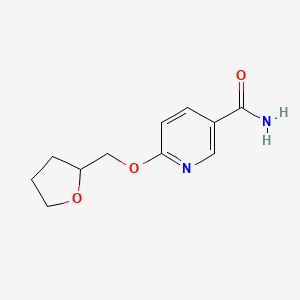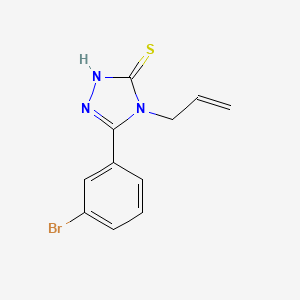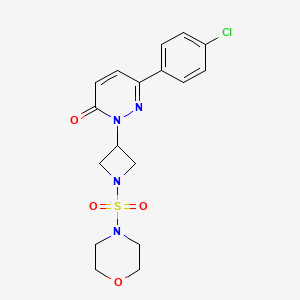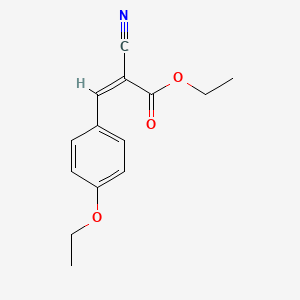![molecular formula C12H17BrClNO2 B2674161 Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride CAS No. 1803586-97-1](/img/structure/B2674161.png)
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride” is a chemical compound with the CAS Number: 1803586-97-1 . It has a molecular weight of 322.63 . The IUPAC name for this compound is “methyl 2-((2-bromobenzyl)amino)-2-methylpropanoate hydrochloride” and its InChI Code is 1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H .
Molecular Structure Analysis
The InChI Code of “Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride” is 1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride” is a powder . The storage temperature is 4 degrees Celsius . For more detailed physical and chemical properties, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis of Novel Amino Esters : Novel N-(α-bromoacyl)-α-amino esters containing valyl moiety have been synthesized and characterized. These compounds were screened for cytotoxicity, anti-inflammatory, and antibacterial activity. Their low level of cytotoxicity and absence of antibacterial and anti-inflammatory activity at tested concentrations could be beneficial for their incorporation into prodrugs (Yancheva et al., 2015).
Chemical Transformations
- Preparation of Methyl 2-Arylpropanoates : A study demonstrated the preparation of methyl 2-arylpropanoates via the reaction of 2-hydroxypropiophenone dimethyl acetals with sulfuryl chloride in the presence of an amide or a weak base. This process allows for the efficient synthesis of compounds with potential pharmacological importance (Yamauchi et al., 1987).
Biological Activity
- Immunosuppressive Activity of Amino Propanoic Acid Derivatives : 2-substituted 2-aminopropane-1,3-diols were synthesized and evaluated for their immunosuppressive effect. The study found that specific structural configurations significantly influenced their activity, with one compound showing promise as an immunosuppressive drug for organ transplantation (Kiuchi et al., 2000).
Anticancer Applications
- Anticancer Drugs from Schiff Base Organotin(IV) Complexes : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and showed considerable cytotoxicity against various human tumor cell lines. These complexes present a new avenue for the development of anticancer drugs (Basu Baul et al., 2009).
Material Science
- Catalytic Reactions for Material Synthesis : Palladium-catalyzed reactions involving 2-hydroxy-2-methylpropiophenone with aryl bromides have been explored for multiple arylation processes. Such reactions are crucial for the synthesis of complex organic materials and potentially for the development of novel pharmaceutical compounds (Wakui et al., 2004).
Eigenschaften
IUPAC Name |
methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHYUQOJLWUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)
![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)



![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)
![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)
![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)
![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)
![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)

![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)
